molecular formula C8H10ClNS B14018195 4-Chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 21502-31-8

4-Chloro-2-[(methylsulfanyl)methyl]aniline

Cat. No.: B14018195
CAS No.: 21502-31-8
M. Wt: 187.69 g/mol
InChI Key: TUZOKUVGOHPVIO-UHFFFAOYSA-N
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Description

4-Chloro-2-[(methylsulfanyl)methyl]aniline is an organic compound with the molecular formula C8H10ClNS. This compound is characterized by a chloro group at the 4-position and a methylsulfanyl group at the 2-position on the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(methylsulfanyl)methyl]aniline typically involves the reaction of 4-chloroaniline with methylthiomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(methylsulfanyl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding aniline derivative.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-[(methylsulfanyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Similar structure but lacks the methylsulfanyl group.

    2-Chloro-4-(methylsulfanyl)aniline: Similar structure but with different positioning of the chloro and methylsulfanyl groups.

    4-Chloro-2-(methylsulfanyl)aniline: Similar structure but lacks the additional methyl group.

Uniqueness

4-Chloro-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of both chloro and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical and biological applications.

Properties

CAS No.

21502-31-8

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

4-chloro-2-(methylsulfanylmethyl)aniline

InChI

InChI=1S/C8H10ClNS/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3

InChI Key

TUZOKUVGOHPVIO-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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